molecular formula C9H11NO2 B8406686 4-Acetoxy-2,3-dimethylpyridine CAS No. 68707-70-0

4-Acetoxy-2,3-dimethylpyridine

Cat. No. B8406686
Key on ui cas rn: 68707-70-0
M. Wt: 165.19 g/mol
InChI Key: IVDPBBFBRQVQEI-UHFFFAOYSA-N
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Patent
US07642269B2

Procedure details

Anhydrous potassium acetate (49 g, 0.5 mol) was added to a solution of 2,3-dimethyl-4-nitropyridine (45.6 g, 0.3 mol) prepared in Step 2 in 300 ml of acetic anhydride and then refluxed under stirring for 16 hours. The reaction mixture was cooled to room temperature and then 400 ml of anhydrous ether was added thereto. The reaction mixture was stirred for 1 hour, filtered with Celite, and then concentrated under reduced pressure to give 4-acetoxy-2,3-dimethylpyridine (45 g, 91%). The resulting residue was added to 250 ml of water, refluxed under stirring for 4 hours, and then left overnight at room temperature. The reaction mixture was concentrated under reduced pressure to give 32.6 g of 2,3-dimethyl-4-hydroxypyridine as a liquid form. The liquid product was dissolved in 120 ml of concentrated sulfuric acid and heated to 60° C. A mixture of 90% nitric acid (40 ml) and sulfuric acid (30 ml) was slowly added to the reaction mixture for 45 minutes, while maintaining the temperature at 60-65° C. The reaction mixture was heated for 2 hours at 65° C. and then for 30 minutes at 75° C. The reaction mixture was cooled to room temperature and then added to ice water. The resulting solution was brought to pH 5˜6 with ammonium hydroxide to give a pale yellow solid. The resulting solid was filtered, washed with cold water, and then dried at 80˜90° C. to give 34.5 g of the titled compound.
Name
potassium acetate
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[K+].[CH3:6][C:7]1[C:12]([CH3:13])=[C:11]([N+]([O-])=O)[CH:10]=[CH:9][N:8]=1.CCOCC>C(OC(=O)C)(=O)C>[C:1]([O:4][C:11]1[CH:10]=[CH:9][N:8]=[C:7]([CH3:6])[C:12]=1[CH3:13])(=[O:3])[CH3:2] |f:0.1|

Inputs

Step One
Name
potassium acetate
Quantity
49 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
45.6 g
Type
reactant
Smiles
CC1=NC=CC(=C1C)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered with Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=NC=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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